

Comparative Spectroscopic Guide: Structural Authentication of 2,3,5-Trimethyl-1H-pyrrole

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Compound of Interest

Compound Name: 2,3,5-trimethyl-1H-pyrrole

CAS No.: 2199-41-9

Cat. No.: B6145120

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Executive Summary

In drug discovery and functional material synthesis, **2,3,5-trimethyl-1H-pyrrole** is a critical intermediate. However, its synthesis (often via Paal-Knorr or modified Knorr protocols) frequently yields isomeric byproducts, most notably 2,3,4-trimethyl-1H-pyrrole. Because both molecules share the exact molecular weight (109.17 g/mol) and similar polarity, low-resolution mass spectrometry and thin-layer chromatography (TLC) are insufficient for authentication.

This guide outlines a definitive, multi-modal spectroscopic approach to authenticate **2,3,5-trimethyl-1H-pyrrole**. The core differentiation relies on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically exploiting the electronic shielding differences between

and

pyrrolic protons.

Part 1: Nuclear Magnetic Resonance (NMR) – The Primary Identifier

The most reliable method to distinguish the target molecule from its isomer is

¹H NMR. The distinction rests on the position of the single remaining aromatic proton on the pyrrole ring.

The Mechanism of Differentiation

In the pyrrole ring, protons at the

2-positions (C2, C5) are adjacent to the nitrogen atom. The inductive effect of the nitrogen deshields these protons, causing them to resonate downfield (higher ppm). Protons at the

3-positions (C3, C4) are more shielded and resonate upfield (lower ppm).

- Target (**2,3,5-Trimethyl-1H-pyrrole**): The methyl groups occupy positions 2, 3, and 5.^[1] The single aromatic proton is at C4 (2-position).
- Isomer (2,3,4-Trimethyl-1H-pyrrole): The methyl groups occupy positions 2, 3, and 4.^[1] The single aromatic proton is at C5 (3-position).

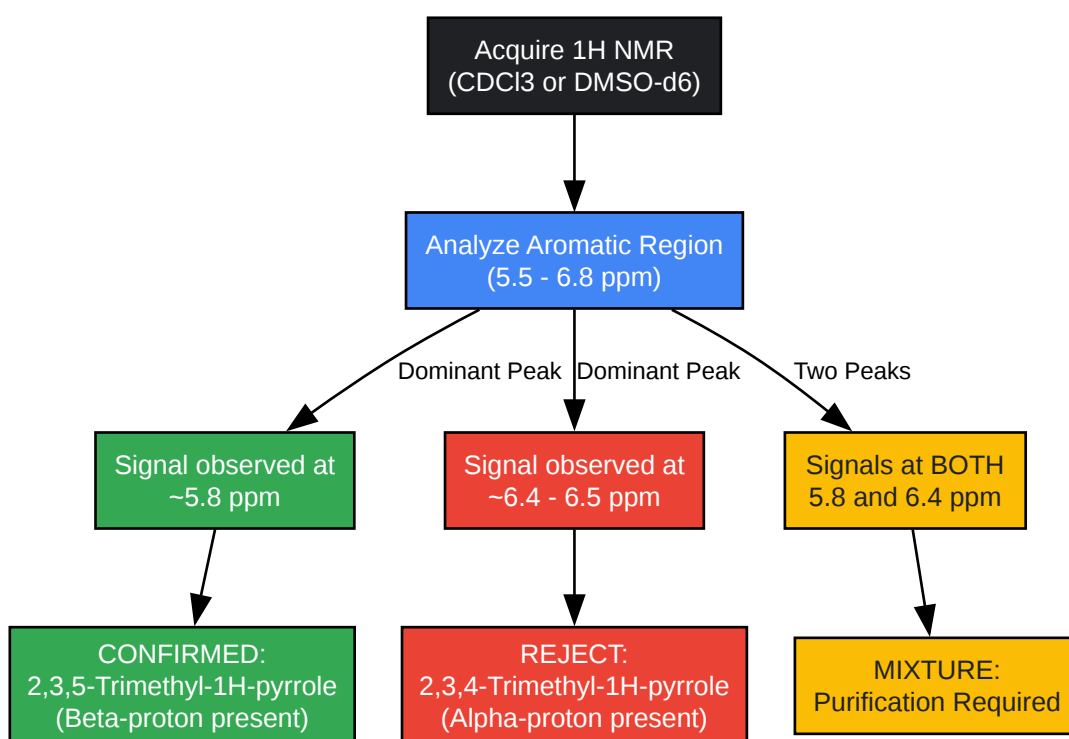
Comparative Data Table (¹H NMR in CDCl₃)

Feature	Target: 2,3,5-Trimethyl-1H-pyrrole	Isomer: 2,3,4-Trimethyl-1H-pyrrole	Diagnostic Value
Aromatic Proton Position	C4-H (2-position)	C5-H (3-position)	Primary Differentiator
Chemical Shift (ppm)	~ 5.80 ppm (Doublet/Multiplet)	~ 6.40 - 6.50 ppm (Doublet/Multiplet)	ppm
Methyl Signals	Three singlets: ~2.0 - 2.2 ppm	Three singlets: ~2.0 - 2.2 ppm	Low (Overlapping regions)
NH Signal	Broad singlet: ~7.4 - 7.8 ppm	Broad singlet: ~7.4 - 7.8 ppm	Low (Solvent dependent)

“

Critical Insight: If your spectrum shows a singlet or fine doublet around 6.4 ppm, your sample is likely the 2,3,4-isomer or a mixture. The target 2,3,5-isomer must show its ring proton significantly upfield, near 5.8 ppm.

Logic Flow for Structural Assignment



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Caption: Decision tree for distinguishing pyrrole isomers based on aromatic proton chemical shift.

Part 2: Mass Spectrometry (GC-MS) – Purity & Fragmentation

While MS cannot easily distinguish the isomers (as they are isobaric), it is essential for confirming the molecular formula and purity profile.

Fragmentation Pathway

Both isomers follow a characteristic pyrrole fragmentation pathway.

- Molecular Ion (): m/z 109 (Strong, often Base Peak).
- Methyl Loss (): m/z 94. The loss of a methyl group is favorable to form a stable pyridinium-like cation expansion or stabilized pyrrolic cation.
- Ring Cleavage: Lower mass fragments at m/z 80, 67, 53 typically represent ring opening and loss of HCN or acetylene units.

Experimental Expectation[1][3]

- Retention Time: In a non-polar column (e.g., HP-5 or DB-5), the 2,3,5-trimethyl isomer (more symmetrical) often elutes slightly earlier than the 2,3,4-isomer due to slightly lower boiling point/polarity interactions, though this must be validated with standards.
- Purity Check: Ensure no signals at m/z 123 (tetramethyl impurity) or m/z 95 (dimethyl impurity).

Part 3: Infrared Spectroscopy (FT-IR) – Functional Validation

FT-IR serves as a secondary check for functional groups and substitution patterns.

Vibrational Mode	Frequency (cm ⁻¹)	Interpretation
N-H Stretch	3380 - 3420 (Sharp)	Free N-H (Dilute solution)
N-H Stretch	3200 - 3300 (Broad)	Hydrogen-bonded N-H (Solid/Concentrated)
C-H Stretch	2910 - 2970	Methyl group C-H (Aliphatic)
C=C Ring Stretch	1560 - 1600	Pyrrrole ring breathing
C-H Out-of-Plane	700 - 800	Diagnostic Region: The bending vibration of the isolated C4-H () differs from C5-H ().

Part 4: Experimental Protocols

Protocol A: High-Resolution ¹H NMR Acquisition

Objective: Obtain high-fidelity spectral data to resolve splitting patterns and shifts.

- Sample Preparation:
 - Weigh 5–10 mg of the pyrrole sample.
 - Dissolve in 0.6 mL of CDCl₃ (Chloroform-d₃).
 - Note: If the sample is unstable in acid (CDCl₃ can be slightly acidic), filter through basic alumina or use DMSO-d₆. However, CDCl₃ is preferred for standard shift comparison.
- Instrument Parameters:

- Frequency: 400 MHz or higher recommended.
- Scans: 16 – 64 scans.
- Relaxation Delay (d1): 1.0 – 2.0 seconds (sufficient for methyl integration).
- Pulse Angle: 30° or 45°. [2]
- Processing:
 - Reference the solvent residual peak (CHCl₃) to 7.26 ppm.
 - Phase and baseline correct manually.
 - Integrate the methyl region (1.8–2.3 ppm) relative to the aromatic proton. The ratio should be 9:1.

Protocol B: GC-MS Purity Analysis

Objective: Confirm molecular weight and assess volatile impurities.

- Sample Preparation:
 - Dilute sample to 1 mg/mL in Dichloromethane (DCM) or Methanol.
- GC Method:
 - Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).
 - Inlet: 250°C, Split ratio 20:1.
 - Carrier Gas: Helium at 1.0 mL/min.
 - Oven Program: 60°C (hold 1 min)
20°C/min
250°C (hold 3 min).

- MS Parameters:
 - Source Temp: 230°C.
 - Scan Range: m/z 40 – 300.
 - Ionization: EI (70 eV).

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